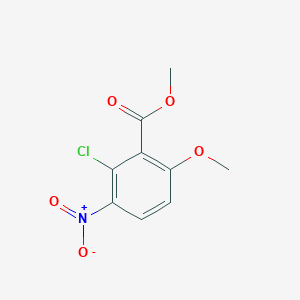![molecular formula C7H14Cl2N4 B1460251 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride CAS No. 1989659-67-7](/img/structure/B1460251.png)
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride
Overview
Description
The compound “1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Biologically Active Compounds Synthesis
Research has shown that compounds containing the pyrrolidine and 1,2,3-triazole moieties, similar to "1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride," are instrumental in the synthesis of molecules with notable biological activities. For instance, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, an enzyme important in the apoptotic pathway, highlighting their potential in therapeutic applications targeting diseases related to apoptosis dysregulation (Yang Jiang & Trond Vidar Hansen, 2011). Additionally, derivatives of pyrrolidine and triazole have shown promise in the synthesis of compounds with antimicrobial properties, further underscoring their significance in medicinal chemistry (O. Prakash et al., 2011).
Materials Science Applications
In materials science, the incorporation of triazole units, akin to the structure of interest, has led to the development of photoluminescent materials. For example, copper(I)-iodide complexes with triazole-based ligands have been synthesized, exhibiting strong blue or yellow emissions, which could be useful in the creation of light-emitting devices and sensors (Shiqiang Bai et al., 2015). This demonstrates the versatility of triazole derivatives in the fabrication of novel materials with desirable optical properties.
Chemical Synthesis and Methodology
The utility of triazole derivatives extends to synthetic methodology, where they serve as key intermediates or functional groups in the construction of complex molecules. Research into the synthetic applications of triazoles has led to efficient routes for assembling molecules with diverse biological and chemical properties. For instance, the synthesis of densely substituted 4-pyrrolin-2-ones through Rh(II)-catalyzed transannulation of triazoles with diazo esters showcases the role of triazole derivatives in facilitating novel synthetic transformations (Alexander N. Koronatov et al., 2020).
Future Directions
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on the design and synthesis of new pyrrolidine compounds, including “1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride”, for various therapeutic applications .
properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)triazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;;/h4-5,7-8H,1-3,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZOOVYKSDTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)
![2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1460173.png)


![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460179.png)






![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1460190.png)
